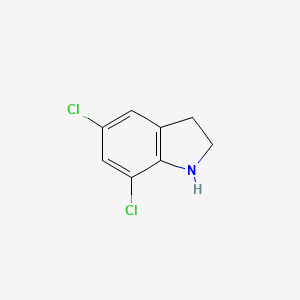

5,7-Dichloroindoline

Description

Significance of the Indoline (B122111) Core in Modern Chemical Research

The indoline core, a heterocyclic aromatic compound, is a fundamental building block in a multitude of natural and synthetic molecules. irjmets.com Its unique structure, featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, imparts specific physicochemical properties that are highly sought after in medicinal chemistry and materials science. irjmets.comnih.gov The non-coplanar nature of the two rings in the indoline structure can enhance water solubility and decrease lipophilicity compared to its fully aromatic counterpart, indole (B1671886). nih.gov This structural feature, along with the ability of the nitrogen atom to act as a hydrogen bond donor and acceptor, allows indoline-containing compounds to interact effectively with biological targets like proteins and enzymes. nih.gov Consequently, the indoline scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antihypertensive properties. nih.gov

Overview of Halogenated Indoline and Closely Related Indole Derivatives

The introduction of halogen atoms—such as chlorine, bromine, or iodine—onto the indoline or indole core can significantly modulate the molecule's electronic properties, reactivity, and biological activity. nih.govmdpi.com Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov In the realm of synthetic chemistry, halogenated indoles and indolines serve as versatile intermediates for the creation of more complex molecules through various cross-coupling reactions. mdpi.comacs.org The position and type of halogen substitution can direct further chemical modifications, allowing for the synthesis of a diverse library of derivatives. mdpi.comresearchgate.net

Research Landscape of 5,7-Dichloroindoline and its Derivatives

Within the broader class of halogenated indolines, this compound has garnered attention for its potential as a precursor in the synthesis of pharmacologically active compounds and functional materials. The presence of two chlorine atoms at specific positions on the benzene ring creates a unique electronic environment and provides handles for further chemical transformations. Research into this compound and its derivatives is an active area, with studies focusing on the development of efficient synthetic routes and the exploration of their utility in various scientific domains.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

70555-58-7 |

|---|---|

Formule moléculaire |

C8H8Cl3N |

Poids moléculaire |

224.5 g/mol |

Nom IUPAC |

5,7-dichloro-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C8H7Cl2N.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H |

Clé InChI |

MWIGYJZZNANODK-UHFFFAOYSA-N |

SMILES canonique |

C1CNC2=C1C=C(C=C2Cl)Cl.Cl |

Origine du produit |

United States |

Synthetic Methodologies for 5,7 Dichloroindoline and Its Precursors/derivatives

Synthetic Routes to 5,7-Dichloroindoline

The primary route to this compound involves the chemical reduction of its aromatic counterpart, 5,7-dichloroindole.

The conversion of an indole (B1671886) to an indoline (B122111) is a reduction reaction that saturates the C2-C3 double bond of the pyrrole (B145914) ring. This transformation can be achieved through several methods, most commonly via catalytic hydrogenation. tcichemicals.com In this process, 5,7-dichloroindole is treated with hydrogen gas in the presence of a metal catalyst. tcichemicals.com

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and nickel. tcichemicals.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, under a pressurized atmosphere of hydrogen. The hydrogenation of the indole nucleus is generally slower than that of a simple alkene, often requiring more forcing conditions like elevated temperature or pressure. libretexts.org

Alternatively, chemical reduction methods can be employed. Reagents such as sodium cyanoborohydride (NaCNBH₃) in the presence of an acid like acetic acid are effective for reducing the indole ring to an indoline. bhu.ac.in

Table 1: General Methods for the Reduction of Indoles to Indolines

| Method | Reagent(s) | Catalyst | Typical Conditions | Description |

|---|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, PtO₂, or Raney Ni | Pressurized H₂, various solvents (e.g., EtOH, Acetic Acid) | A widely used industrial and laboratory method for the hydrogenation of double bonds and aromatic systems. tcichemicals.comlibretexts.org |

| Chemical Reduction | Sodium Cyanoborohydride (NaCNBH₃) | N/A | Acetic Acid | A metal-free reduction method effective for the selective reduction of the indole C2-C3 double bond. bhu.ac.in |

While reduction of the corresponding indole is the most common route, direct synthesis of the indoline core is also possible, although less frequently documented for the 5,7-dichloro derivative specifically. General methods for indoline synthesis typically involve the cyclization of a substituted aniline (B41778) derivative. For instance, intramolecular cyclization reactions of N-chloro-2-phenethylamines can yield an indoline ring. Such a strategy would require a precursor like N-chloro-2-(2,4-dichlorophenyl)ethylamine. The development of direct synthetic routes remains an area of interest for improving efficiency and reducing step counts in chemical synthesis.

Reduction Strategies of 5,7-Dichloroindole

Synthesis of this compound-2,3-dione (5,7-Dichloroisatin)

This compound-2,3-dione, commonly known as 5,7-dichloroisatin (B1293616), is a crucial synthetic intermediate. lbaochemicals.com Its synthesis can be accomplished through the direct chlorination of isatin (B1672199) (1H-indole-2,3-dione). A reported method involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent in a strong acid medium like concentrated sulfuric acid or in acetic acid. researchgate.net When an excess of TCCA is used, the reaction proceeds to give 5,7-dichloroisatin in high yield. researchgate.net

Another classical approach that could be adapted is the Sandmeyer isonitrosoacetanilide isatin synthesis. This multi-step process would begin with 2,4-dichloroaniline, which is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. nih.gov Subsequent treatment with a strong acid, such as sulfuric acid, induces cyclization to form the desired 5,7-dichloroisatin. nih.gov

Table 2: Synthetic Approaches to 5,7-Dichloroisatin

| Method | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| Direct Chlorination | Isatin | Trichloroisocyanuric Acid (TCCA), Sulfuric Acid | 85% | researchgate.net |

| Sandmeyer Synthesis | 2,4-Dichloroaniline | Chloral hydrate, Hydroxylamine, Sulfuric Acid | N/A | nih.gov |

Synthetic Pathways to Key 5,7-Dichloroindole Precursors and Analogs

The synthesis of 5,7-dichloroindole is a critical step, as it serves as the direct precursor to this compound. Several powerful named reactions and modern synthetic techniques are available for its construction.

The Bartoli indole synthesis is a highly effective and practical method for preparing 7-substituted indoles, and it is particularly well-suited for producing 5,7-dichloroindole in multi-gram quantities. mdpi.comresearchgate.netnih.gov This reaction involves the treatment of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent. bhu.ac.inwikipedia.org For the synthesis of 5,7-dichloroindole, the starting material is 2,4-dichloronitrobenzene. mdpi.comnih.gov

The mechanism begins with the addition of the vinyl Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate. wikipedia.orgchemeurope.com A second equivalent of the Grignard reagent adds to the nitroso species. The presence of a sterically bulky ortho-substituent (in this case, a chlorine atom at the 2-position) is crucial as it facilitates a key mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.org This is followed by cyclization and subsequent aromatization upon acidic workup to yield the final 7-substituted indole product. jk-sci.com

Table 3: Bartoli Synthesis of 5,7-Dichloroindole

| Starting Material | Reagent | Key Features | Reference |

|---|---|---|---|

| 2,4-Dichloronitrobenzene | Vinylmagnesium chloride or bromide (3 equiv.) | Requires an ortho-substituted nitroarene. Proceeds via a mdpi.commdpi.com-sigmatropic rearrangement. Suitable for large-scale synthesis. | mdpi.comnih.govwikipedia.org |

A modern and environmentally conscious approach to indole synthesis involves the electrochemical-mediated cyclization of 2-alkynylanilines. mdpi.comnih.gov This method provides a clean and safe route to indole derivatives, including 5,7-dichloroindole, by avoiding the use of metal catalysts or conventional acids and bases. researchgate.netsemanticscholar.org

In this procedure, the corresponding 2-alkynyl-4,6-dichloroaniline undergoes cyclization mediated by an electrogenerated base, such as a cyanomethyl anion. researchgate.net The reaction is typically conducted in a divided electrochemical cell under galvanostatic control. researchgate.net This technique is recognized for its high yields and favorable safety profile, presenting a "green" alternative to traditional metal-catalyzed cyclization reactions. semanticscholar.org

Table 4: Electrochemical Synthesis of 5,7-Dichloroindole

| Starting Material | Method | Key Features | Reference |

|---|---|---|---|

| 2-Alkynyl-4,6-dichloroaniline | Electrochemical Cyclization | Metal-free conditions. Uses an electrogenerated base. Considered a "green" and safe synthetic route. | researchgate.netsemanticscholar.org |

Gold-Catalyzed Annulation Reactions

Gold-catalyzed reactions have emerged as a powerful tool in organic synthesis, prized for their efficiency and selectivity. jsynthchem.commdpi.com The synthesis of 5,7-dichloroindole, a direct precursor to this compound, can be achieved through the gold-catalyzed annulation of a corresponding 2-alkynylaniline. mdpi.comresearchgate.netnih.gov This method is noted for its utility in forming the indole nucleus. mdpi.comresearchgate.netnih.gov While specific examples detailing the gold-catalyzed synthesis of this compound itself are not prevalent in the reviewed literature, the synthesis of substituted indoles via this methodology is well-established. For instance, gold(I) catalysts can activate ynamides, which can then undergo intramolecular cycloisomerization with an indole nucleus to form fused N-heterocycles. mdpi.com

| Reaction Type | Catalyst | Key Features | Reference |

| Annulation of 2-alkynylaniline | Gold-based catalysts | Forms indole nucleus | mdpi.comresearchgate.netnih.gov |

| Cycloisomerization | Gold(I) catalysts | Fuses N-heterocycles with indoles | mdpi.com |

N-Chlorosuccinimide (NCS)-Mediated Intramolecular Cyclizations

N-Chlorosuccinimide (NCS) is a versatile reagent in organic synthesis, often employed for chlorination and oxidation reactions. organic-chemistry.org NCS-mediated intramolecular cyclization has been successfully used to construct complex heterocyclic systems. mdpi.comnih.gov This strategy has been proposed for the synthesis of advanced intermediates, where an NCS-mediated cyclization of a substituted indole could form a new C-N bond. mdpi.comnih.gov For example, in the synthesis of (−)-chaetominine, a tetrahydro-1H-pyrido[2,3-b]indole was prepared from a substituted indole using NCS and triethylamine (B128534) in dichloromethane. mdpi.comnih.gov A potential challenge with this method is the possibility of competing chlorination on the aniline ring. mdpi.comnih.gov

| Reagent | Reaction Type | Key Application | Potential Side Reaction | Reference |

| N-Chlorosuccinimide (NCS) | Intramolecular Cyclization | Formation of C-N bonds in complex heterocycles | Competing chlorination of aniline ring | mdpi.comnih.gov |

Synthesis via Phenylhydrazine Derivatives

The Fischer indole synthesis is a classic and widely used method for preparing indoles from phenylhydrazines and aldehydes or ketones. wikipedia.orgbhu.ac.in This reaction proceeds via an acid-catalyzed intramolecular cyclization of the phenylhydrazone intermediate. bhu.ac.in The synthesis of 5,7-dichloroindole has been achieved with a high yield through the Fischer indole synthesis of 2,6-dichlorophenylhydrazone. nih.gov Phenylhydrazine itself is typically prepared by the diazotization of aniline, followed by reduction. wikipedia.org This foundational reaction remains a cornerstone for the synthesis of a wide array of substituted indoles. wikipedia.org

Derivatization and Functionalization of the this compound/Indole Core

The this compound and its corresponding indole core serve as versatile scaffolds for further chemical modification. Derivatization allows for the fine-tuning of molecular properties for various applications.

N-Alkylation and Acylation Strategies

N-alkylation and N-acylation are common strategies to modify the properties of the indoline/indole nitrogen. N-alkylation of a 5,7-dichloroisatin, a derivative of 5,7-dichloroindole, can be achieved by reacting it with an alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). vulcanchem.com This introduces a propyl group onto the nitrogen atom. vulcanchem.com Similarly, N-acylation can be performed. For example, N-Boc-5,7-dichloroindole-3-carbaldehyde can be synthesized from 5,7-dichloroindole-3-carbaldehyde using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The choice of base and solvent system can influence the regioselectivity of N-alkylation in similar heterocyclic systems. beilstein-journals.org

| Reaction | Reagents | Product Example | Reference |

| N-Alkylation | 1-Bromopropane, K₂CO₃, DMF | 5,7-Dichloro-1-propylindoline-2,3-dione | vulcanchem.com |

| N-Acylation | Boc₂O, DMAP | N-Boc-5,7-dichloroindole-3-carbaldehyde | nih.gov |

Electrophilic and Nucleophilic Substitutions at Ring Positions

The electronic nature of the 5,7-dichloroindole ring, influenced by the electron-withdrawing chlorine atoms, dictates its reactivity towards electrophilic and nucleophilic substitution. vulcanchem.com The chlorine substituents alter the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. vulcanchem.com Electrophilic aromatic substitution is a fundamental reaction type where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.combyjus.com In aniline, a related structure, the amino group is activating and directs incoming electrophiles to the ortho and para positions. byjus.com

Conversely, the presence of a good leaving group on the ring can enable nucleophilic substitution. beilstein-journals.org While specific examples for this compound are limited in the provided search results, the principles of nucleophilic aromatic substitution on appropriately substituted rings are well-established. beilstein-journals.orgrsc.org For instance, 5-chloroindolizines can undergo nucleophilic substitution at the 5-position. beilstein-journals.org

Formation of Carboxylic Acid and Propionic Acid Derivatives

Carboxylic acid and propionic acid derivatives of the 5,7-dichloroindole core are significant compounds, often synthesized for biological evaluation. Racemic 2-(5,7-dichloro-3-indolyl)propionic acid can be synthesized from 5,7-dichloroindole-3-acetic acid through a multi-step process involving esterification, methoxycarbonylation, methylation, and hydrolysis. tandfonline.comnih.gov This process starts with the methylation of 5,7-dichloroindole-3-acetic acid to form the methyl ester, followed by N-acylation. tandfonline.com Subsequent reaction with lithium diisopropylamide (LDA) and methyl iodide introduces a methyl group at the alpha-position of the side chain. tandfonline.com Hydrolysis then yields the final propionic acid derivative. tandfonline.comnih.gov

| Starting Material | Key Steps | Product | Reference |

| 5,7-Dichloroindole-3-acetic acid | Esterification, Methoxycarbonylation, Methylation, Hydrolysis | 2-(5,7-dichloro-3-indolyl)propionic acid | tandfonline.comnih.gov |

Synthesis of Schiff's Base Derivatives

Schiff bases, characterized by the azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary or secondary amine with a carbonyl compound, such as an aldehyde or a ketone. researchgate.netnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the stable imine bond. ajol.inforesearchgate.net The general stability of Schiff bases is often enhanced when derived from aromatic aldehydes and ketones. ajol.info

In the context of this compound, the secondary amine within the indoline ring can react with various carbonyl compounds to yield a range of N-substituted Schiff's base derivatives. The reaction involves refluxing equimolar amounts of this compound and the selected aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid. ajol.info The resulting products are N-((alkylidene) or (arylidene))-5,7-dichloroindoline derivatives. These compounds are of interest in coordination chemistry and medicinal research due to the versatile chemical properties of the imine group. researchgate.netnih.gov

Table 1: Representative Synthesis of this compound Schiff's Base Derivatives This table presents illustrative examples based on general synthetic protocols for Schiff base formation.

| Reactant (Aldehyde/Ketone) | Product (Schiff's Base) | Typical Catalyst | Typical Solvent | Ref. |

| Benzaldehyde | N-benzylidene-5,7-dichloroindoline | Glacial Acetic Acid | Ethanol | ajol.info |

| Acetophenone | N-(1-phenylethylidene)-5,7-dichloroindoline | Glacial Acetic Acid | Ethanol | ajol.info |

| Vanillin | N-(4-hydroxy-3-methoxybenzylidene)-5,7-dichloroindoline | Glacial Acetic Acid | Ethanol | ajol.info |

| Furan-2-carboxaldehyde | N-(furan-2-ylmethylene)-5,7-dichloroindoline | Glacial Acetic Acid | Ethanol | mdpi.com |

Intramolecular Cyclization Reactions for Fused Heterocyclic Systems

This compound and its derivatives serve as versatile building blocks for the synthesis of complex, fused heterocyclic systems. slideshare.net Intramolecular cyclization, a key strategy in heterocyclic chemistry, involves the formation of a new ring by a reaction between two functional groups within the same molecule. bhu.ac.in These reactions are crucial for constructing polycyclic structures, such as pyrimidoquinolines and other condensed azines, which are of significant interest for their potential biological activities. nih.gov

Various catalytic systems can be employed to facilitate these cyclizations. For instance, palladium(II) chloride is known to catalyze the nucleophilic cyclization of o-allylanilines to form indole derivatives. bhu.ac.in This principle can be extended to N-substituted indolines to create fused ring systems. Another common method involves the cyclization of a nitrile group. For example, a precursor containing both an amino and a nitrile group can undergo intramolecular addition to form a fused amino-pyrimidine ring, often promoted by a base like sodium ethoxide. nih.gov Similarly, the reaction of an appropriate precursor with formic acid can lead to a cyclized pyrimidoquinoline derivative. nih.gov More advanced strategies, such as the Bartoli indole synthesis, involve the reaction of nitroarenes with vinyl Grignard reagents, proceeding through a googleapis.comgoogleapis.com-sigmatropic rearrangement and subsequent cyclization to form the core indole structure. researchgate.net These methodologies enable the expansion of the this compound scaffold into more elaborate, multi-ring systems.

Table 2: Examples of Intramolecular Cyclization Strategies for Fused Heterocycles

| Starting Material Type | Key Reagents/Conditions | Resulting Fused System | Mechanism Highlights | Ref. |

| N-Allyl-5,7-dichloroindoline | Palladium(II) chloride, Triethylamine | Pyrrolo[1,2-a]quinoline derivative | Palladium-catalyzed nucleophilic cyclization | bhu.ac.in |

| 2-Amino-tetrahydroquinoline-3-carbonitrile derivative | Sodium Ethoxide, Urea/Thiourea | Pyrimido[4,5-b]quinoline derivative | Intramolecular addition to the cyano group | nih.gov |

| 2,4-Dichloronitrobenzene | Vinylmagnesium chloride | 5,7-Dichloroindole | Bartoli indole synthesis via googleapis.comgoogleapis.com-sigmatropic rearrangement and cyclization | researchgate.net |

| o-Tolyl isocyanide derivative | Lithium Dialkylamide (LDA) | Indole derivative | Lithiation of methyl group followed by nucleophilic cyclization | bhu.ac.in |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5,7-Dichloroindoline Derivatives

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework and identify the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In derivatives of this compound, the chemical shifts (δ) of the aromatic and aliphatic protons are of key interest.

For instance, the analysis of this compound-2,3-dione, a closely related oxidized derivative, reveals distinct signals. The proton attached to the nitrogen (N-H) typically appears as a singlet in the downfield region, often above 8.0 ppm, due to the deshielding effect of the adjacent carbonyl groups and the aromatic ring. Aromatic protons on the benzene (B151609) ring portion of the molecule also show characteristic shifts. In a derivative of this compound-2,3-dione, a singlet observed at δ 9.03 ppm corresponds to the N-H proton, while aromatic protons appear at δ 7.26 ppm.

In related isatin (B1672199) derivatives, the N-H proton of the isatin ring is observed as a singlet at δ 10.68 ppm. The aromatic protons (H-4, H-5, H-6, H-7) present as a multiplet between δ 6.85 and 7.37 ppm. These values are influenced by the specific substitution pattern on the indoline (B122111) ring.

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives and Related Compounds

| Compound/Derivative | Solvent | Spectrometer Frequency (MHz) | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|---|

| This compound-2,3-dione derivative | CDCl₃ | 500 | N-H | 9.03 | s (singlet) |

| Ar-H | 7.26 | s (singlet) | |||

| 3-hydrazono-indoline-2-one | DMSO-d₆ | - | N-H (isatin) | 10.68 | s (singlet) |

| -NH₂ | 10.55, 9.55 | d (doublet) |

Data sourced from references .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization (sp³, sp², sp) and the electronegativity of attached atoms.

In the ¹³C NMR spectrum of a this compound-2,3-dione derivative, the carbonyl carbons (C=O) are the most deshielded, appearing significantly downfield. For one such derivative, a carbonyl carbon signal was recorded at δ 167.1 ppm. The aromatic carbons attached to chlorine atoms are also shifted downfield, with signals observed at δ 130.0 ppm and 129.0 ppm. The quaternary carbons and other aromatic carbons typically resonate in the δ 110-150 ppm range. For example, in a related isatin derivative, the aromatic carbons appear between δ 110-138 ppm, while the carbonyl carbon (C=O) is at δ 162 ppm and the imine carbon (C=N) is at δ 164 ppm.

Table 2: Selected ¹³C NMR Spectral Data for a this compound Derivative and a Related Compound

| Compound/Derivative | Solvent | Spectrometer Frequency (MHz) | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| This compound-2,3-dione derivative | CDCl₃ | 126 | C=O | 167.1 |

| C-Cl | 130.0 | |||

| C-Cl | 129.0 | |||

| Quaternary C | 149.9 | |||

| Aromatic CH | 127.4 | |||

| 3-hydrazono-indoline-2-one | DMSO-d₆ | - | C=O | 162 |

| C=N | 164 |

Data sourced from references .

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint spectrum that is unique to the molecule and its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound derivatives, key vibrational modes include the N-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and the C-Cl stretch.

In isatin derivatives, which share the core indoline structure, the N-H stretching vibration appears as a sharp band around 3350 cm⁻¹. The carbonyl (C=O) group, if present (as in indolinones), gives a strong absorption band in the region of 1655 cm⁻¹. Aromatic C=C stretching vibrations typically occur in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies for Isatin Derivatives

| Functional Group | Bond | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|---|

| Amine | N-H | Stretch | ~3350 |

| Carbonyl | C=O | Stretch | ~1655 |

| Imine | C=N | Stretch | ~1583 |

Data sourced from reference .

Electronic Absorption Spectroscopy

This technique provides insights into the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound is determined by the promotion of electrons from a ground electronic state to an excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and chromophores. The indoline ring system is a chromophore that absorbs in the UV region.

For derivatives of the related isatin structure, electronic transitions are well-defined. Typically, two main absorption bands are observed. A band around 238 nm is attributed to a π→π* transition within the aromatic system. A second, longer-wavelength band, often around 303 nm, corresponds to an n→σ* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms. The presence of chlorine atoms on the aromatic ring can cause a bathochromic (red) shift in these absorption maxima.

Table 4: UV-Vis Absorption Maxima for an Isatin Derivative

| Compound/Derivative | Solvent | λmax (nm) | Electronic Transition |

|---|---|---|---|

| 3-hydrazono-indoline-2-one | DMSO | 238 | π→π* |

Data sourced from reference .

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions derived from the sample. mdpi.com For this compound, mass spectrometry provides crucial information for its identification, particularly through the analysis of its molecular ion and characteristic fragmentation patterns.

While detailed experimental mass spectra for this compound are not widely published, the expected outcomes can be predicted based on its structure. The molecular formula of this compound is C₈H₇Cl₂N, giving it a monoisotopic mass of approximately 187.00 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be a key feature. A distinctive characteristic of compounds containing chlorine is the isotopic pattern that arises from the natural abundance of its isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). For a molecule with two chlorine atoms like this compound, the mass spectrum would exhibit a characteristic cluster of peaks for the molecular ion:

An M⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom), with an intensity of approximately 65% of the M⁺ peak.

An [M+4]⁺ peak (containing two ³⁷Cl atoms), with an intensity of approximately 10% of the M⁺ peak.

This isotopic signature is a definitive indicator of the presence of two chlorine atoms in the molecule.

Upon ionization, typically through techniques like electron impact (EI), the molecular ion can undergo fragmentation, providing further structural information. The fragmentation of indoline derivatives is influenced by the stable aromatic ring and the more fragile heterocyclic portion. For this compound, likely fragmentation pathways would involve the loss of substituents or cleavage of the indoline ring system.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₈H₇Cl₂N]⁺ | 187 | Molecular Ion (M⁺) |

| [C₈H₆ClN]⁺ | 151 | Loss of a chlorine radical (·Cl) |

| [C₇H₆ClN]⁺ | 139 | Loss of ethylene (B1197577) (C₂H₄) via retro-Diels-Alder (rDA) type cleavage |

| [C₈H₇N]⁺ | 117 | Loss of two chlorine radicals (·Cl) |

Note: The m/z values are based on the most abundant isotope of each element. The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

The characterization of halogenated indoline derivatives using mass spectrometry is a standard procedure to confirm their structural integrity following synthesis. nih.gov

X-ray Diffraction (XRD) Studies for Solid-State Characterization

X-ray Diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural analysis.

A comprehensive search of publicly available crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structures of numerous substituted indoline and isatin derivatives have been successfully elucidated using this method, providing insight into the type of data that an XRD analysis of this compound would yield. cardiff.ac.uk

For instance, studies on other chlorinated indoline derivatives, such as 5-chloro-1-pentylindoline-2,3-dione, have provided detailed structural parameters. An XRD study of this compound would determine its crystal system (e.g., monoclinic, triclinic, orthorhombic), space group, and the precise coordinates of each atom in the unit cell. This information would allow for the exact measurement of the C-C, C-N, and C-Cl bond lengths and the geometry of both the benzene and pyrrolidine (B122466) rings. The five-membered dihydropyrrole moiety in indoline structures typically adopts an envelope conformation.

Furthermore, the analysis would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the amine proton (N-H) or halogen bonding involving the chlorine atoms. These interactions are critical in governing the solid-state properties of the compound.

Table 2: Example Crystallographic Data for a Related Substituted Indoline Derivative (5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

Source: Data from a study on a complex bromo-substituted spiro-indoline derivative illustrates the type of parameters obtained from single-crystal XRD analysis.

Should single crystals of this compound be grown, a similar XRD analysis would provide the definitive solid-state structure and conformation of the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for investigating the electronic structure and properties of molecules. google.com Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic properties of a system based on its electron density. vulcanchem.commalayajournal.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. vulcanchem.comrsc.org DFT methods, often employing functionals like B3LYP, are used to predict various molecular properties, from geometry to spectroscopic signatures. nih.govconicet.gov.ar

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.deyoutube.com For 5,7-dichloroindoline, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The process is typically performed using methods like DFT with a suitable basis set, such as 6-311G(d,p). google.comnih.gov

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds. The indoline (B122111) structure features a partially saturated five-membered ring fused to a benzene (B151609) ring. This five-membered ring is not planar and can adopt various puckered conformations, such as envelope or twist forms. Computational studies can identify the possible conformers and calculate their relative energies to determine the most stable and populated forms under given conditions. youtube.com For substituted indolines, the orientation of the substituents relative to the ring system is also a key aspect of the conformational landscape. While specific conformational analysis data for this compound is not detailed in the available literature, studies on related halogenated indole (B1671886) derivatives have utilized DFT calculations to predict that extended or antiperiplanar conformations of side chains are often energetically favored.

| Parameter | Description | Typical Output |

|---|---|---|

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Cl). | Angstroms (Å) |

| Bond Angles | The angle formed by three connected atoms (e.g., C-N-C, C-C-Cl). | Degrees (°) |

| Dihedral Angles | The angle between two intersecting planes, defining ring pucker or substituent orientation. | Degrees (°) |

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational analysis is a computational technique that predicts the frequencies of molecular vibrations, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. iucr.orgoatext.com This analysis is performed on a geometry-optimized structure, as the calculations assume the structure is at a stationary point on the potential energy surface. iucr.org A key outcome is the confirmation that the optimized geometry is a true minimum, which is indicated by the absence of imaginary frequencies. faccts.de

The calculated vibrational frequencies and their intensities for this compound can be correlated with experimental FT-IR and FT-Raman spectra. globalresearchonline.net This correlation allows for a precise assignment of the observed spectral bands to specific vibrational modes, such as C-H stretching, N-H bending, C-Cl stretching, and the vibrations of the aromatic ring. oatext.comnih.gov DFT calculations have proven to be a reliable tool for simulating the vibrational spectra of heterocyclic compounds. oatext.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlupinepublishers.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comcapes.gov.br

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. malayajournal.org A large gap implies high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack. The chlorine atoms, being electron-withdrawing, are expected to significantly influence the energies and distributions of these frontier orbitals.

| Parameter | Symbol | Description |

|---|---|---|

| HOMO Energy | E(HOMO) | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ΔE | The energy difference between the LUMO and HOMO (E(LUMO) - E(HOMO)). |

| Chemical Potential | μ | A measure of the escaping tendency of an electron cloud (μ = (E(HOMO)+E(LUMO))/2). |

| Global Hardness | η | A measure of resistance to change in electron distribution (η = (E(LUMO)-E(HOMO))/2). |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. researchgate.netlibretexts.orgchemrxiv.org The MEP surface is colored to represent different values of the electrostatic potential, which is calculated from the molecule's electron density and the positive charges of the nuclei. libretexts.orgmdpi.com

Typically, red-colored regions indicate negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. malayajournal.org Blue-colored regions signify positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. malayajournal.org Green areas represent neutral or near-zero potential. malayajournal.org For this compound, an MEP map would highlight the electronegative character of the chlorine atoms and the nitrogen atom's lone pair, identifying them as potential sites for intermolecular interactions like hydrogen bonding. mdpi.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.netscirp.org Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.netresearchgate.net These properties describe how the molecule's dipole moment changes in the presence of an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. scirp.org

DFT calculations are commonly employed to compute these NLO properties. researchgate.netscirp.org The investigation of this compound's NLO characteristics would involve calculating its dipole moment, polarizability, and hyperpolarizability. The presence of electron-withdrawing chlorine atoms on the aromatic ring can influence the molecule's electronic asymmetry and charge transfer characteristics, which are key factors for NLO activity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to model and simulate the behavior of molecules. dovepress.com MM methods utilize classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. youtube.com This is achieved through the use of a "force field," which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. youtube.comnih.gov By minimizing this energy, the most stable conformation of a molecule can be determined. youtube.com

Molecular dynamics simulations extend upon molecular mechanics by incorporating the element of time, solving Newton's equations of motion for the atoms in the system. researchgate.netlabxing.com This provides a trajectory of the molecule's atomic positions and velocities over time, offering a view of its dynamic behavior, such as conformational changes and interactions with its environment (e.g., solvent molecules or a biological receptor). dovepress.comnih.gov MD simulations are particularly valuable for understanding how a molecule like this compound might behave in a biological system, revealing its flexibility and the dynamic nature of its interactions. nih.gov

In-Silico Approaches for Structure-Reactivity and Structure-Activity Relationships

In-silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies, are pivotal in medicinal chemistry and materials science for predicting the biological activity or chemical reactivity of compounds based on their molecular structures. wikipedia.orgchemrxiv.org These models establish a mathematical relationship between calculated molecular descriptors (representing physicochemical properties) and an observed activity or reactivity. wikipedia.org

While specific QSAR/QSRR models for this compound are not prominently detailed, studies on structurally related dichloro-indole derivatives provide a framework for understanding its potential structure-activity relationships. For instance, QSAR studies on substituted 4,6-dichloroindole-2-carboxylic acids have been conducted to predict their activity as N-methyl-D-aspartate (NMDA) receptor inhibitors. tandfonline.com In these studies, various 2D and 3D molecular descriptors are calculated and correlated with biological activity (expressed as pIC50). tandfonline.com

The general workflow for such a study involves several key steps:

Data Set Selection : A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors, such as electronic, thermodynamic, spatial, and topological properties, are calculated for each molecule. tandfonline.com

Model Development : Statistical methods like partial least-squares (PLS) regression are used to build a model that correlates the descriptors with the activity. tandfonline.comresearchgate.net

Validation : The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com

A study on 4,6-dichloroindole-2-carboxylic acid derivatives identified a 2D QSAR model with a squared correlation coefficient (r²) of 0.8577 and a cross-validated squared correlation coefficient (q²) of 0.7118, indicating a robust model. tandfonline.com The descriptors in such models can highlight the importance of specific molecular features, such as the presence of electronegative atoms or particular spatial arrangements, for the observed biological activity. researchgate.net

Similarly, QSRR studies aim to predict chemical reactivity. chemrxiv.org For a compound like this compound, QSRR could be used to predict its susceptibility to electrophilic or nucleophilic attack at various positions on the indole ring system, based on calculated electronic properties like atomic charges and frontier molecular orbital energies. The relationship between structure and reactivity is fundamental, as seen in studies of duocarmycin analogues, where subtle structural changes lead to significant differences in reactivity. nih.gov

The table below summarizes the key aspects of a representative QSAR study on related dichloroindole derivatives, illustrating the approach that could be applied to this compound.

| Model Type | Compound Class | Statistical Parameters | Key Findings |

| 2D QSAR | Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids | r² = 0.8577, q² = 0.7118, pred_r² = 0.7642 tandfonline.com | The model successfully predicted NMDA receptor activity, indicating the importance of 2D molecular descriptors in describing the structure-activity relationship. tandfonline.com |

| 3D QSAR | Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids | q² = 0.7538 tandfonline.com | The 3D QSAR model also showed good predictive ability, suggesting that steric and electrostatic fields are crucial for the interaction with the receptor. tandfonline.com |

Academic Research Applications and Biological Investigations Non Clinical

Exploration in Chemical Biology and Receptor Interactions

Derivatives of 5,7-dichloroindole have been instrumental in dissecting the complex mechanisms of plant hormone signaling. By systematically modifying the core structure, researchers have been able to modulate biological activity, providing insights into the structure-activity relationships that govern auxin and antiauxin effects.

Investigation of Auxin and Antiauxin Activity of 5,7-Dichloroindole-3-acetic Acid and Related Propionic/Isobutyric Acid Derivatives

The substitution pattern of chlorine atoms on the indole (B1671886) ring, as well as modifications to the acetic acid side chain, profoundly influences the biological activity of these compounds, leading to a spectrum of effects from potent auxin activity to strong antiauxin behavior. dtu.dk

5,7-Dichloroindole-3-acetic acid (5,7-Cl₂-IAA) has demonstrated a dual nature in its biological effects. In some studies, it is described as having weak auxin-like activity at low concentrations but inhibitory effects at higher concentrations. tandfonline.com Other reports have characterized it as having antiauxin action. googleapis.comgoogle.com This complex activity profile highlights the sensitivity of plant hormonal responses to the specific structure of the signaling molecule. For instance, while 5,6-dichloroindole-3-acetic acid is a very potent auxin, the shift of a chlorine atom to the 7-position in 5,7-Cl₂-IAA results in a significant decrease in auxin activity and the emergence of inhibitory properties. dtu.dktandfonline.com

The introduction of methyl groups to the side chain further modulates the activity. Racemic 2-(5,7-dichloro-3-indolyl)propionic acid (5,7-Cl₂-2-IPA) , when separated into its enantiomers, reveals a stereospecific basis for its biological effects. tandfonline.comnih.gov The (S)-(+)-enantiomer exhibits weak auxin activity. tandfonline.comnih.gov In contrast, the (R)-(-)-enantiomer shows no auxin activity and instead displays significant antiauxin activity. nih.gov

This antiauxin effect is even more pronounced in α-(5,7-dichloroindole-3-)isobutyric acid (5,7-Cl₂-IIBA) , which contains two methyl groups on the α-carbon of the side chain. tandfonline.comirb.hr This compound is recognized as a strong antiauxin, effectively blocking the action of natural auxins. tandfonline.comnih.govresearchgate.net The antiauxin activity of 5,7-Cl₂-IIBA is attributed to its ability to compete with endogenous auxins for binding to receptor sites without eliciting the downstream signaling cascade. nih.gov The finding that the (R)-(-)-enantiomer of 5,7-Cl₂-2-IPA possesses antiauxin activity comparable to 5,7-Cl₂-IIBA suggests that the (R)-methyl group is critical for this inhibitory function. nih.gov

Table 1: Biological Activity of 5,7-Dichloroindole Derivatives

| Compound | Side Chain | Biological Activity | Key Findings |

|---|---|---|---|

| 5,7-Dichloroindole-3-acetic acid (5,7-Cl₂-IAA) | -CH₂COOH | Weak auxin/antiauxin | Activity is concentration-dependent; weaker than 5,6-dichloro-IAA. dtu.dktandfonline.comgoogleapis.comgoogle.com |

| (S)-(+)-2-(5,7-dichloro-3-indolyl)propionic acid | (S)-CH(CH₃)COOH | Weak auxin | Stereospecific activity. tandfonline.comnih.gov |

| (R)-(-)-2-(5,7-dichloro-3-indolyl)propionic acid | (R)-CH(CH₃)COOH | Antiauxin | Demonstrates the importance of stereochemistry for antiauxin effects. nih.gov |

| α-(5,7-dichloroindole-3-)isobutyric acid (5,7-Cl₂-IIBA) | -C(CH₃)₂COOH | Strong antiauxin | The two methyl groups enhance antiauxin activity. tandfonline.comirb.hrnih.govresearchgate.net |

Molecular Mechanisms of Plant Growth Regulation and Inhibition

The auxin and antiauxin activities of 5,7-dichloroindole derivatives are rooted in their interaction with the auxin signaling pathway. This pathway is central to numerous aspects of plant growth and development, including cell elongation, division, and differentiation. nih.gov The core of this signaling mechanism involves the perception of auxin by receptor proteins, which then triggers a cascade of events leading to changes in gene expression. nih.gov

Antiauxins, such as α-(5,7-dichloroindole-3-)isobutyric acid, are thought to function by competitively binding to auxin receptors. nih.gov This competitive binding blocks the action of endogenous auxins like indole-3-acetic acid (IAA), thereby inhibiting auxin-mediated responses. nih.gov For example, antiauxins can repress the IAA-induced degradation of Aux/IAA transcriptional repressors, which in turn prevents the activation of auxin-responsive genes. nih.gov This leads to observable effects such as the inhibition of coleoptile elongation and the stimulation of root growth in certain seedlings. researchgate.net

The structural features of these molecules, particularly the dichloro-substitution pattern and the nature of the side chain, are critical determinants of their interaction with the receptor and their subsequent biological effect.

Binding Site Analysis for Auxin Receptors

The differential activities of various chlorinated indole derivatives have provided valuable information for modeling the auxin receptor binding site. srce.hr The reduced auxin activity of 5,7-dichloro-IAA, compared to other isomers like 5,6-dichloro-IAA, suggests that the substitution pattern influences the fit of the molecule within the receptor's binding pocket. srce.hrzobodat.at

Models of the auxin receptor, such as the one proposed by Katekar, envision a binding site with specific spatial constraints. srce.hr According to this model, the weak auxin activity of compounds like 4,7- and 5,7-dichloro-IAA is due to unfavorable steric interactions of the chlorine atoms with the receptor, leading to a less favorable energy balance for binding. srce.hr In contrast, the chlorine atoms in the highly active 5,6-dichloro-IAA are thought to be well-accommodated and may even participate in additional binding interactions. srce.hr The study of these derivatives helps to refine our understanding of the topology and chemical nature of the auxin receptor's active site.

Applications in the Development of Research Probes

The unique properties of the 5,7-dichloroindoline scaffold have also been leveraged in the development of chemical probes to investigate various biological pathways and processes. These probes are valuable tools in chemical biology for dissecting complex cellular mechanisms.

Utilization as Scaffolds for Investigating Biological Pathways

The indole scaffold, in general, is a versatile framework for the design of small-molecule probes. rsc.org Its ability to be chemically modified at various positions allows for the tuning of its properties to interact with specific biological targets. rsc.orgnih.govresearchgate.net While direct studies on this compound as a scaffold for probes are not extensively detailed, the principles of using substituted indoles as a basis for probe development are well-established. rsc.orgnih.gov The indoline (B122111) ring system provides a rigid core that can be functionalized to create molecules that report on or perturb biological pathways. vulcanchem.comnih.gov Chemical probes are essential for understanding physiological and pathological processes and for validating new molecular targets. nih.gov

Design of Compounds for Targeting Specific Biochemical Processes

The this compound structure has been incorporated into more complex molecules designed to target specific proteins. For example, derivatives of 4,7-dichloroindolin-2-one (B3349800) have been synthesized and evaluated as inhibitors of the EWS-FLI1 protein, which is implicated in Ewing's sarcoma. nih.gov In these studies, the dichloro-substituted indoline ring was a key structural element of the synthesized compounds. nih.gov The investigation of structure-activity relationships revealed that substitutions on the indoline ring were important for inhibitory activity. nih.gov

Furthermore, the general class of chlorinated indoles is recognized for its potential in pharmaceutical research, with derivatives being explored as kinase inhibitors and serotonin (B10506) receptor modulators. vulcanchem.com The design and synthesis of such compounds rely on the foundational understanding of how the chlorinated indole scaffold interacts with biological macromolecules. The development of these targeted compounds exemplifies the use of the this compound motif as a starting point for creating sophisticated chemical probes to dissect and modulate specific biochemical processes. chemicalprobes.org

Role in Advanced Materials Science Research

The unique electronic and structural properties of the this compound scaffold make it a molecule of interest in materials science. The presence of electron-withdrawing chlorine atoms on the aromatic ring significantly influences its electronic behavior, opening avenues for its use in specialized, high-performance materials.

Precursors for Organic Electronic Materials

This compound is recognized as a potential precursor for the synthesis of organic electronic materials. The electron-withdrawing nature of the chlorine atoms on the indole core is a key feature in this context. vulcanchem.com This property can be harnessed to tune the electronic characteristics of larger conjugated systems, which are fundamental components of organic electronic devices.

Table 1: Potential Applications of this compound in Organic Electronics

| Application Area | Role of this compound | Potential Impact |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Precursor for p-type or n-type semiconductors | Modulation of charge carrier mobility and device stability. vulcanchem.comsigmaaldrich.com |

| Organic Photovoltaics (OPVs) | Building block for donor or acceptor materials | Tuning of energy levels for efficient charge separation at the donor-acceptor interface. mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Component of host or transport layer materials | Influencing charge balance and photophysical properties. mdpi.com |

Components in Functional Polymer Synthesis

The bifunctional nature of this compound, possessing both reactive N-H and C-Cl bonds, makes it a candidate for incorporation into functional polymers. sigmaaldrich.com Functional polymers are designed with specific chemical groups to achieve desired properties and are used in a wide range of applications, from biomedicine to advanced engineering. nih.govnih.gov

This compound can be envisioned as a monomer or a functionalizing agent in several polymerization strategies. For example, the secondary amine can react with appropriate comonomers to form the polymer backbone, such as in the synthesis of polyamides or polyimines. Subsequently, the chlorine atoms remain as pendant groups on the polymer chain, available for post-polymerization modification. uwindsor.ca This approach allows for the introduction of a wide variety of functional groups onto the polymer scaffold, tailoring its properties for specific applications.

Alternatively, the chlorine atoms can participate directly in polymerization reactions, such as polycondensation reactions, to form the main chain. The resulting polymer would feature the indoline nitrogen within the backbone, potentially influencing the polymer's conformation and properties. The synthesis of functional polymers from bio-based monomers or through multicomponent reactions highlights the diverse strategies that could be adapted for incorporating units like this compound. nih.govmdpi.com

Catalytic and Methodological Innovations in Organic Synthesis

Beyond materials science, this compound and its derivatives are valuable tools in the field of organic synthesis, contributing to the design of new catalysts and the development of novel chemical transformations.

Ligand Design for Metal-Catalyzed Reactions

The indoline framework, containing a nitrogen atom with a lone pair of electrons, presents an opportunity for its use as a ligand in transition metal catalysis. nih.govorientjchem.org Ligands are crucial components of metal catalysts, as they modulate the metal center's electronic properties and steric environment, thereby controlling the catalyst's activity, selectivity, and stability. uwo.canih.gov

Derivatives of this compound could be designed to act as N-donor ligands. The nitrogen atom can coordinate to various transition metals, such as palladium, rhodium, or copper, which are widely used in cross-coupling, hydrogenation, and amination reactions. orientjchem.orgmdpi.commdpi.com The electronic impact of the two chlorine atoms on the aromatic ring would be significant. As electron-withdrawing groups, they would decrease the electron density on the nitrogen atom, making it a weaker sigma-donor compared to an unsubstituted indoline. This electronic modification can be beneficial in certain catalytic cycles where a less electron-rich metal center is desired to promote specific steps like reductive elimination. numberanalytics.com

Furthermore, the indoline scaffold can be readily functionalized at the nitrogen atom to create bidentate or multidentate ligands, which often lead to more stable and selective catalysts.

Table 2: Potential of this compound Derivatives in Ligand Design

| Ligand Type | Potential Metal Partner | Target Reaction Type | Rationale |

|---|---|---|---|

| Monodentate N-Ligand | Palladium (Pd), Rhodium (Rh) | Cross-Coupling, Hydroformylation | Electronic tuning via chloro-substituents. nih.gov |

| Bidentate N,X-Ligands (X=P, O, N) | Iridium (Ir), Ruthenium (Ru) | Asymmetric Hydrogenation, Transfer Hydrogenation | Chiral scaffold potential for enantioselective catalysis. mdpi.com |

| Pincer Ligands | Nickel (Ni), Iron (Fe) | C-H Activation, Polymerization | Rigid backbone for enhanced catalyst stability. |

Reagent Development for Specific Chemical Transformations

This compound can serve as a starting material for the development of new reagents for specific chemical transformations. The reactivity of the indoline ring and its substituents can be exploited to build more complex molecular architectures.

The chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for their replacement with a variety of other functional groups. This opens a pathway to a diverse library of 5,7-disubstituted indoline derivatives. Moreover, the N-H bond of the indoline can be readily functionalized. For example, reaction with triflic anhydride, similar to the synthesis of N-(2-pyridyl)triflimide, could yield a new triflating reagent. orgsyn.org Such reagents are valuable for the conversion of ketones into vinyl triflates, which are versatile intermediates in organic synthesis. orgsyn.org

The indoline core itself can undergo oxidation to form the corresponding oxindole (B195798) or isatin (B1672199) derivatives, which are important structural motifs in many biologically active compounds. The presence of the chlorine atoms can influence the reactivity and selectivity of these oxidation reactions. These transformations highlight the role of this compound as a versatile building block for creating reagents and intermediates with tailored reactivity for modern organic synthesis. abcr.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5,7-Dichloroindoline, and how can purity and yield be optimized?

- Methodological Answer : Follow protocols emphasizing iterative optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Characterize intermediates via thin-layer chromatography (TLC) and final products using / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Ensure purity by reporting melting points and HPLC traces (>95% purity). Detailed synthetic procedures must align with journal guidelines for reproducibility, including reagent sources and equipment specifications .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Prioritize NMR spectroscopy to confirm substitution patterns at positions 5 and 6. Use UV-Vis spectroscopy to assess electronic properties and IR for functional group validation. Pair chromatographic methods (HPLC, GC-MS) with internal standards to quantify impurities. Report all spectral data in supplementary materials, adhering to IUPAC naming conventions and instrument calibration details .

Q. How should researchers establish baseline biological activity profiles for this compound?

- Methodological Answer : Design dose-response assays (e.g., IC, EC) against target enzymes or cell lines, including positive/negative controls. Use triplicate measurements and statistical validation (e.g., ANOVA with p < 0.05). Disclose cell culture conditions, compound solubility protocols, and ethical approvals. Cross-reference observed activities with structurally similar indoline derivatives to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution and reactive sites. Use molecular docking to predict binding affinities against target proteins (e.g., kinases, GPCRs). Validate predictions with mutagenesis studies or isotopic labeling. Discuss discrepancies between computational and experimental results by evaluating force field limitations or solvent effects .

Q. What strategies resolve contradictions in reported catalytic applications of this compound?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Replicate key studies under standardized conditions, documenting deviations. Use sensitivity analysis to rank influential factors. Publish negative results and raw datasets in open repositories to enhance transparency .

Q. How can researchers optimize reaction conditions for this compound in large-scale syntheses without compromising eco-efficiency?

- Methodological Answer : Apply green chemistry principles: screen bio-based solvents (e.g., cyclopentyl methyl ether) via life-cycle assessment (LCA). Use flow chemistry to improve heat/mass transfer and scalability. Monitor reaction progress in real-time with in-situ FTIR or Raman spectroscopy. Compare energy consumption and waste generation metrics against batch processes .

Q. What methodologies validate the proposed reaction mechanisms involving this compound in cross-coupling reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and radical trapping experiments to distinguish between ionic and radical pathways. Use X-ray crystallography to characterize transient intermediates. Correlate Hammett plots with substituent effects to infer electronic contributions. Discuss mechanistic hypotheses in the context of Marcus theory or Eyring equations .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in main texts (≤5 procedures) and supplementary files (unlimited), including raw spectra and statistical codes .

- Literature Review : Use Google Scholar to prioritize high-impact studies (sorted by citation count) and avoid over-reliance on non-peer-reviewed sources .

- Contradiction Analysis : Triangulate findings via cross-disciplinary data (e.g., computational, synthetic, biological) and seek disconfirming evidence .

- Ethical Reporting : Declare funding sources, conflicts of interest, and data availability statements per journal policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.